molecular formula C10H7NO5 B15324635 3-(4-Nitrophenyl)oxolane-2,5-dione CAS No. 39243-36-2

3-(4-Nitrophenyl)oxolane-2,5-dione

Katalognummer: B15324635
CAS-Nummer: 39243-36-2
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: FCICNAVPTWAZJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitrophenyl)oxolane-2,5-dione is a chemical compound with the molecular formula C₁₀H₇NO₅ It is known for its unique structure, which includes a nitrophenyl group attached to an oxolane-2,5-dione ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)oxolane-2,5-dione typically involves the reaction of 4-nitrophenylacetylene with carbon dioxide under specific conditions. The reaction is catalyzed by a suitable catalyst, often involving transition metals. The process can be summarized as follows:

    Starting Materials: 4-nitrophenylacetylene and carbon dioxide.

    Catalyst: Transition metal catalyst (e.g., palladium or nickel complexes).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Handling: Ensuring the availability and purity of 4-nitrophenylacetylene and carbon dioxide.

    Catalyst Preparation: Preparing and activating the transition metal catalyst.

    Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.

    Product Isolation: Using techniques such as crystallization or chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Nitrophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-aminophenyl)oxolane-2,5-dione.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: 3-(4-aminophenyl)oxolane-2,5-dione.

    Substitution Products: Compounds with different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitrophenyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxolane-2,5-dione ring structure also plays a crucial role in its chemical behavior, allowing it to act as a versatile intermediate in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Aminophenyl)oxolane-2,5-dione: Formed by the reduction of 3-(4-Nitrophenyl)oxolane-2,5-dione.

    3-(4-Methylphenyl)oxolane-2,5-dione: A similar compound with a methyl group instead of a nitro group.

    3-(4-Chlorophenyl)oxolane-2,5-dione: Contains a chlorine atom in place of the nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.

Eigenschaften

CAS-Nummer

39243-36-2

Molekularformel

C10H7NO5

Molekulargewicht

221.17 g/mol

IUPAC-Name

3-(4-nitrophenyl)oxolane-2,5-dione

InChI

InChI=1S/C10H7NO5/c12-9-5-8(10(13)16-9)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2

InChI-Schlüssel

FCICNAVPTWAZJU-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.